2-Propanol, 1-(2-propenyloxy)-

Catalog No.
S776227
CAS No.
21460-36-6
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol, 1-(2-propenyloxy)-

CAS Number

21460-36-6

Product Name

2-Propanol, 1-(2-propenyloxy)-

IUPAC Name

1-prop-2-enoxypropan-2-ol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3

InChI Key

CJNXVNXBZXMHKG-UHFFFAOYSA-N

SMILES

CC(COCC=C)O

Canonical SMILES

CC(COCC=C)O

2-Propanol, 1-(2-propenyloxy)-, also known as propylene glycol monomethyl ether, is a chemical compound with the molecular formula C₆H₁₂O₂. It features a hydroxyl group (-OH) and an ether linkage, which contribute to its unique properties. The compound is characterized by its propenyl group, which enhances its reactivity and potential applications in various chemical processes .

Due to its functional groups:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo reactions with alcohols to form ethers.
  • Polymerization: The propenyl group allows for polymerization reactions, leading to the formation of larger molecules or copolymers.

These reactions are significant in the synthesis of more complex organic compounds and materials .

Several methods exist for synthesizing 2-Propanol, 1-(2-propenyloxy)-:

  • Alkylation of Alcohols: This involves reacting 2-propanol with propenyl halides under basic conditions.
  • Esterification Reactions: The compound can be synthesized through the esterification of propylene glycol with propenoic acid.
  • Direct Etherification: Reacting alcohols with alkene oxides can yield this compound efficiently.

These methods highlight the versatility of the compound's synthesis, making it accessible for various industrial applications .

2-Propanol, 1-(2-propenyloxy)- is utilized in several fields:

  • Solvent: It serves as a solvent in coatings and inks due to its ability to dissolve a wide range of substances.
  • Chemical Intermediate: It is used in the production of other chemicals, including surfactants and emulsifiers.
  • Personal Care Products: Its properties make it suitable for use in cosmetics and skin care formulations.

The compound's unique structure allows for diverse applications across different industries .

Several compounds share structural similarities with 2-Propanol, 1-(2-propenyloxy)-. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-PropanolC₃H₈OSimple alcohol; widely used solvent.
2-Propanol, 1,3-bis(2-propenyloxy)-C₉H₁₆O₃Contains two propenyloxy groups; higher reactivity.
Propylene Glycol Monomethyl EtherC₄H₁₀O₂Commonly used solvent; lower molecular weight.
Ethylene Glycol Monomethyl EtherC₄H₁₀O₂Similar ether structure; used in antifreeze products.

The uniqueness of 2-Propanol, 1-(2-propenyloxy)- lies in its combination of functional groups that enhance its reactivity and applicability across various fields compared to these similar compounds .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

Propylene glycol 1-allyl ether

Dates

Modify: 2023-08-15

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